molecular formula C13H17FN2O4 B13323651 (R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid

Cat. No.: B13323651
M. Wt: 284.28 g/mol
InChI Key: PTWGELDCKVLNOO-SNVBAGLBSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 5-fluoropyridine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are typically considered, including the use of automated synthesis equipment and greener solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed on the fluoropyridine moiety using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced fluoropyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the Boc-protected amino group can be deprotected under physiological conditions to interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoropyridin-2-yl)propanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-(3-fluoropyridin-2-yl)propanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoropyridin-2-yl)propanoic acid

Uniqueness

The unique positioning of the fluorine atom on the 5-position of the pyridine ring in ®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid distinguishes it from its analogs. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and drug development.

Properties

Molecular Formula

C13H17FN2O4

Molecular Weight

284.28 g/mol

IUPAC Name

(2R)-3-(5-fluoropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1

InChI Key

PTWGELDCKVLNOO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)F)C(=O)O

Origin of Product

United States

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